Magnolol is a bioactive compound found in the bark and flowers of Magnolia officinalis, a plant traditionally used in Chinese medicine []. Scientific research is exploring the potential applications of Magnolol for various health conditions. Here's a breakdown of its potential based on current research:
Magnolol exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators []. Studies suggest it may be beneficial for conditions like neuroinflammation, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].
Research indicates Magnolol's ability to improve blood vessel relaxation and potentially lower blood pressure []. It may also offer protection against heart damage caused by ischemia (reduced blood flow) [].
Studies suggest Magnolol may possess anxiolytic (anxiety-reducing) and antidepressant properties []. This is believed to be due to its interaction with neurotransmitters like serotonin and gamma-aminobutyric acid (GABA) in the brain [].
Magnolol is an organic compound classified as a lignan, primarily found in the bark of Magnolia officinalis and Magnolia grandiflora. It is recognized for its bioactive properties and has been utilized in traditional Chinese and Japanese medicine. Magnolol possesses a unique structure characterized by two free phenolic hydroxyl groups and an allyl side chain, which contribute to its various biological activities, including antioxidant and anti-inflammatory effects .
Magnolol exhibits a wide range of biological activities:
Several methods have been developed for synthesizing magnolol and its derivatives:
Magnolol finds applications across various fields:
Research has shown that magnolol interacts with several biological targets:
Magnolol shares structural similarities with other lignans and phenolic compounds. Notable similar compounds include:
| Compound | Source | Biological Activity |
|---|---|---|
| Honokiol | Magnolia species | Antioxidant, anti-inflammatory |
| Lignans | Various plants | Antioxidant properties |
| Resveratrol | Grapes | Antioxidant, cardioprotective |
Magnolol's uniqueness lies in its specific structural features—namely the presence of both phenolic hydroxyl groups and an allyl side chain—which confer distinct biological activities not fully replicated by related compounds. For example, while honokiol shares some properties with magnolol, it lacks the same degree of interaction with GABA A receptors and cannabinoid receptors, making magnolol particularly interesting for neuropharmacological studies .
The molecular architecture of magnolol is characterized by its systematic International Union of Pure and Applied Chemistry name: 5,5'-diallyl-2,2'-biphenyldiol [1] [2] [4]. The compound possesses a molecular formula of C18H18O2 with a molecular weight of 266.33 grams per mole [1] [2] [3] [4]. The Chemical Abstracts Service registry number for magnolol is 528-43-8 [1] [2] [4].
The structural framework of magnolol consists of two phenylpropanoid monomers connected through a biphenyl linkage, classifying it within the neolignan family of natural products [5]. The molecule features two hydroxyl groups positioned at the 2 and 2' positions of the biphenyl system, along with allyl substituents at the 5 and 5' positions [1] [2] [4]. This specific arrangement creates a plane of symmetry within the magnolol molecule, distinguishing it from its constitutional isomer honokiol, which lacks this symmetrical property [5].
The isomeric relationship between magnolol and honokiol represents a critical aspect of structural characterization. Both compounds share the identical molecular formula C18H18O2 and molecular weight, yet differ in the positional arrangement of their hydroxyl and allyl substituents [6] [5]. While magnolol possesses its hydroxyl groups at the 2,2'-positions and allyl groups at the 5,5'-positions, honokiol displays hydroxyl groups at the 4,4'-positions and allyl groups at the 3,3'-positions [6] [5]. This constitutional isomerism results in distinct physicochemical properties and biological activities for each compound [6] [5].
The exact mass of magnolol, as determined by high-resolution mass spectrometry, is 266.130680 atomic mass units [2] [7]. The compound exhibits a predicted density of 1.107 ± 0.06 grams per cubic centimeter [4] [8] and demonstrates a melting point range of 101-102 degrees Celsius [3] [4] [8]. The boiling point under standard atmospheric pressure is reported as 401.0 ± 40.0 degrees Celsius at 760 millimeters of mercury [7] [8].
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the structural elucidation of magnolol. One-dimensional proton nuclear magnetic resonance (1H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (13C nuclear magnetic resonance) spectroscopy, combined with two-dimensional heteronuclear single quantum coherence analysis, provide comprehensive structural information [5] [9].
The 1H nuclear magnetic resonance spectrum of magnolol in deuterated chloroform reveals characteristic signals corresponding to its symmetric biphenyl structure [5] [9]. The aromatic protons appear in the expected downfield region, while the allyl substituents display characteristic olefinic proton signals with appropriate coupling patterns. The hydroxyl protons, when observable, appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments [5] [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of magnolol [5] [9]. The spectrum displays signals for all eighteen carbon atoms, with distinct chemical shifts corresponding to aromatic carbons, aliphatic carbons of the allyl groups, and the quaternary carbons bearing hydroxyl substituents. The symmetrical nature of magnolol results in a simplified 13C nuclear magnetic resonance spectrum compared to its non-symmetric isomer honokiol [5].
Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear single quantum coherence, facilitate the unambiguous assignment of carbon-hydrogen correlations within the magnolol structure [5] [9]. These correlations confirm the connectivity patterns and support the proposed structural assignment. Additional two-dimensional experiments, including nuclear Overhauser effect spectroscopy and correlation spectroscopy, provide information about spatial relationships and scalar coupling networks within the molecule [5].
Mass spectrometry represents another essential tool for magnolol characterization. Electron ionization mass spectrometry generates characteristic fragmentation patterns that provide structural information [10] [11]. The molecular ion peak appears at mass-to-charge ratio 266, corresponding to the molecular weight of magnolol [10] [11].
Electrospray ionization mass spectrometry, often coupled with liquid chromatography, enables sensitive detection and quantification of magnolol [10] [11] [12]. Under positive ionization conditions, magnolol forms protonated molecular ions at mass-to-charge ratio 267. Tandem mass spectrometry experiments utilizing collision-induced dissociation reveal characteristic fragmentation pathways [10] [11].
For analytical applications, selected reaction monitoring methods have been developed using specific precursor ion to product ion transitions. A commonly employed transition for magnolol quantification is mass-to-charge ratio 265 to 247, which provides excellent selectivity and sensitivity for analytical measurements [10]. This fragmentation corresponds to the loss of water (18 atomic mass units) from the deprotonated molecular ion, a characteristic fragmentation pattern for phenolic compounds.
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula assignment. The observed exact mass of 266.130676 atomic mass units matches the theoretical exact mass calculated for C18H18O2, providing unambiguous confirmation of the molecular formula [7].
The aqueous solubility of magnolol demonstrates significant pH dependence, reflecting the ionizable nature of its phenolic hydroxyl groups [6]. Under neutral aqueous conditions, magnolol exhibits limited water solubility, classified as essentially insoluble in pure water [13] [8]. This poor aqueous solubility can be attributed to the predominantly hydrophobic nature of the biphenyl scaffold and allyl substituents.
The pH-dependent solubility profile of magnolol reveals distinct behavior across different pH ranges [6]. At acidic pH values (pH 1.2 to 4.5), magnolol demonstrates relatively low solubility due to the protonated state of the phenolic hydroxyl groups [6]. As pH increases toward neutral conditions (pH 6.8 to 7.4), solubility remains limited but shows slight increases [6].
At alkaline pH values (pH 8.0 to 10.0), magnolol solubility increases significantly due to deprotonation of the phenolic hydroxyl groups, forming phenolate anions that enhance water solubility [6]. This pH-dependent solubility behavior is consistent with the predicted acid dissociation constant (pKa) value of 9.49 ± 0.43 for magnolol [4] [8]. The compound shows higher solubility at alkaline pH values compared to its isomer honokiol, while demonstrating lower solubility at acidic pH values [6].
Magnolol demonstrates good solubility in various organic solvents commonly used in pharmaceutical and analytical applications [3] [13]. In ethanol, magnolol achieves a solubility of approximately 53 milligrams per milliliter (199.0 millimolar) at 25 degrees Celsius [13]. Similar solubility is observed in dimethyl sulfoxide, where magnolol dissolves at concentrations up to 53 milligrams per milliliter [13].
For analytical applications, magnolol shows excellent solubility in dimethylformamide at concentrations reaching 20 milligrams per milliliter [14]. In methanol, solubility reaches 1 milligram per milliliter, making this solvent suitable for extraction and analytical procedures [3]. These solubility characteristics facilitate various analytical and preparative applications of magnolol.
The octanol-water partition coefficient represents a critical physicochemical parameter for magnolol, providing insights into its lipophilic character and potential biological distribution properties [6]. Multiple studies have reported partition coefficient values for magnolol using the standard octanol-water system.
| pH Condition | Log D octanol/water | Reference |
|---|---|---|
| pH 1.2 | 4.50 ± 0.10 | [6] |
| pH 4.5 | 4.55 ± 0.11 | [6] |
| pH 6.8 | 4.48 ± 0.06 | [6] |
| pH 7.4 | 4.30 ± 0.08 | [6] |
| Pure Water | 4.07 ± 0.09 | [6] |
The logarithmic partition coefficient (Log P) for magnolol has been reported as approximately 4.5, indicating strong lipophilic character [6] [4] [8]. This high partition coefficient value suggests preferential partitioning into lipophilic phases, consistent with the predominantly hydrophobic molecular structure. The slight variation in distribution coefficient (Log D) values across different pH conditions reflects the ionization state of the phenolic hydroxyl groups [6].
Comparative analysis with the isomeric compound honokiol reveals similar partition coefficient values, with both compounds demonstrating Log P values in the range of 4.3 to 4.5 [6]. This similarity reflects the identical molecular composition and predominantly hydrophobic character shared by both isomers, despite their structural differences.
The high lipophilicity of magnolol, as indicated by the partition coefficient values, has significant implications for its biological behavior, including membrane permeability, tissue distribution, and cellular uptake characteristics. These partition coefficient data support the classification of magnolol as a highly lipophilic natural product with limited aqueous solubility under physiological conditions.
Magnolol demonstrates relatively good thermal stability under standard storage and handling conditions [6] [8]. The compound remains stable when stored at 2-8 degrees Celsius in sealed containers protected from light and moisture [3] [8]. Under accelerated stability testing conditions at 60 degrees Celsius for 24 hours across various pH values, magnolol shows superior stability compared to its isomer honokiol [6].
The chemical stability of magnolol varies significantly with pH and temperature conditions [6]. At acidic to neutral pH values (pH 1.2 to 7.4), magnolol maintains good stability at room temperature and 37 degrees Celsius over extended periods [6]. However, at alkaline pH values, particularly above pH 8.0, the compound shows increased susceptibility to degradation, especially at elevated temperatures [6].
Oxidative stability represents another important aspect of magnolol's chemical behavior [6]. Under oxidizing conditions, such as exposure to 3% hydrogen peroxide, magnolol undergoes degradation at rates comparable to honokiol [6]. This oxidative susceptibility increases with temperature and suggests the need for appropriate storage conditions to maintain compound integrity.
The thermal decomposition temperature for magnolol-based materials has been reported to occur at onset temperatures ranging from 290 to 360 degrees Celsius, depending on the specific chemical environment and measurement conditions [15]. These thermal stability characteristics support the use of magnolol in various material science applications requiring moderate thermal stability.
Corrosive;Irritant;Environmental Hazard